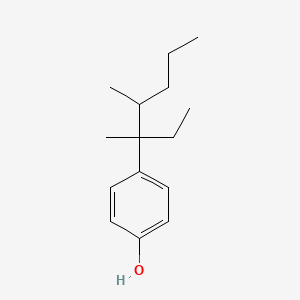

4-(1-Ethyl-1,2-dimethylpentyl)phenol

Description

The exact mass of the compound this compound is 220.182715385 g/mol and the complexity rating of the compound is 194. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3,4-dimethylheptan-3-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-5-7-12(3)15(4,6-2)13-8-10-14(16)11-9-13/h8-12,16H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHNJHVCYPCLCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(C)(CC)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101339695 | |

| Record name | 4-(1-Ethyl-1,2-dimethylpentyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101339695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866790-14-9 | |

| Record name | 4-(1-Ethyl-1,2-dimethylpentyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866790149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1-Ethyl-1,2-dimethylpentyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101339695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-ETHYL-1,2-DIMETHYLPENTYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV02QPG4YE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Catalysis:a Primary Focus of Green Chemistry in Phenol Alkylation is the Replacement of Hazardous and Corrosive Homogeneous Catalysts.wjarr.com

Traditional Catalysts: Conventional Friedel-Crafts reactions frequently employ strong liquid acids like H₂SO₄, HF, or Lewis acids like AlCl₃. googleapis.com These catalysts are highly corrosive, difficult to handle, and generate significant amounts of acidic waste that requires neutralization and disposal, leading to poor E-factors (environmental factors). Furthermore, separating the catalyst from the product mixture can be complex. stackexchange.com

Green Alternatives: A major advancement has been the development and implementation of solid acid catalysts. Materials such as zeolites, ion-exchange resins, and sulfated zirconia offer significant advantages. iitm.ac.inwhiterose.ac.uk They are non-corrosive, reusable, and easily separated from the reaction mixture by simple filtration. This simplifies the process, reduces waste, and allows for continuous flow reactor designs. Zeolites, with their shape-selective properties, can also offer improved control over product selectivity, potentially favoring the desired para-isomer. iitm.ac.in

Atom Economy and Waste Prevention:the Core Principle of Green Chemistry is to Design Syntheses That Prevent Waste Rather Than Treating It After It Has Been Created.epa.gov

Alkylation with Alkenes vs. Alcohols: When an alkene is used as the alkylating agent (e.g., a specific nonene isomer), the reaction is an addition reaction with 100% theoretical atom economy, as all atoms of the reactants are incorporated into the final product. When an alcohol is used, a molecule of water is generated as a byproduct for every molecule of product formed, slightly reducing the atom economy.

Catalyst Lifecycle: The use of reusable solid catalysts dramatically reduces waste compared to stoichiometric or single-use homogeneous catalysts. whiterose.ac.uk

Use of Safer Solvents and Reaction Conditions:many Organic Syntheses Rely on Volatile Organic Compounds Vocs As Solvents, Which Can Pose Risks to Human Health and the Environment. Green Chemistry Encourages Minimizing or Replacing These Solvents.

Solvent Reduction: Research into phenol (B47542) alkylation has explored solvent-free (neat) reaction conditions, particularly with solid catalysts. This eliminates solvent-related waste and simplifies product purification.

Alternative Solvents: When a solvent is necessary, greener alternatives like ionic liquids or supercritical fluids are being investigated, although their industrial application for bulk chemical production like alkylphenols is still developing. uobasrah.edu.iq

Renewable Feedstocks:while Phenol and Nonene Are Traditionally Derived from Petroleum Feedstocks, There is Growing Research into Producing These Key Starting Materials from Renewable Biomass.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For 4-(1-Ethyl-1,2-dimethylpentyl)phenol, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Spectral Analysis Techniques

One-dimensional NMR spectra provide fundamental information about the types and numbers of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, benzylic, and aliphatic protons. The aromatic protons on the phenol ring typically appear as two doublets in the range of δ 6.5-7.5 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The phenolic hydroxyl proton would present as a broad singlet, with its chemical shift being concentration and solvent dependent. The aliphatic protons of the complex alkyl chain will resonate in the upfield region (δ 0.5-2.0 ppm), with their specific chemical shifts and multiplicities determined by their local electronic environment and coupling to neighboring protons. For instance, the methyl groups will likely appear as singlets or doublets, while the methylene (B1212753) and methine protons will exhibit more complex splitting patterns.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers complementary information, with each unique carbon atom giving rise to a distinct signal. The aromatic carbons will resonate in the downfield region (δ 110-160 ppm). The carbon bearing the hydroxyl group (C-OH) is expected to be the most downfield among the aromatic signals due to the deshielding effect of the oxygen atom. The quaternary carbon of the alkyl chain directly attached to the aromatic ring will also be in this region. The aliphatic carbons of the ethyl and dimethylpentyl groups will appear in the upfield region (δ 10-50 ppm). The chemical shifts of these carbons provide valuable information about the branching and substitution pattern of the alkyl chain.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Phenolic OH | Variable (broad singlet) | - |

| Aromatic CH | 6.7-7.2 (two doublets) | 115-130 |

| Aromatic C-OH | - | 150-155 |

| Aromatic C-Alkyl | - | 135-140 |

| Benzylic C (quaternary) | - | 40-50 |

| Aliphatic CH, CH₂, CH₃ | 0.7-1.8 (multiplets, singlets) | 10-40 |

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in tracing the connectivity within the alkyl chain, showing correlations between adjacent protons. For example, the methylene protons of the ethyl group would show a correlation to the methyl protons of the same group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of protonated carbons. Each cross-peak in the HSQC spectrum links a specific proton resonance to its attached carbon resonance. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). This experiment is vital for connecting the different spin systems identified in the COSY spectrum and for identifying quaternary carbons. For instance, HMBC correlations would be expected between the aromatic protons and the benzylic quaternary carbon, as well as between the protons of the methyl groups and the adjacent carbons in the alkyl chain. sdsu.edu

Advanced NMR for Stereochemical and Conformational Analysis (e.g., NOESY, ROESY)

Due to the presence of chiral centers in the 1-ethyl-1,2-dimethylpentyl side chain, stereochemical and conformational analysis is necessary.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. columbia.edu For small to medium-sized molecules like this compound, ROESY often provides more reliable results. columbia.edu By observing cross-peaks between protons on different parts of the molecule, the relative stereochemistry of the chiral centers and the preferred conformation of the flexible alkyl chain can be determined. For example, a NOE/ROE correlation between a proton on the ethyl group and a proton on the dimethylpentyl moiety would indicate their spatial closeness.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a highly sensitive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy. For this compound, with a molecular formula of C₁₅H₂₄O, the expected exact mass is 220.1827 u. lgcstandards.com HRMS can confirm this elemental composition, distinguishing it from other isobaric compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation via Fragmentation

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the fragmentation is expected to be dominated by cleavages within the branched alkyl chain.

A common fragmentation pathway for alkylphenols involves benzylic cleavage, where the bond between the aromatic ring and the alkyl substituent breaks. This would lead to the formation of a stable benzylic cation or radical. Cleavage at the various C-C bonds within the bulky alkyl group would also be expected, leading to a series of smaller fragment ions. The analysis of these fragments allows for the reconstruction of the alkyl chain's structure. For instance, the loss of an ethyl radical (29 u) or a propyl radical (43 u) would be indicative of the branching points in the pentyl chain.

Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z of Fragment Ion | Proposed Neutral Loss | Proposed Fragment Structure |

| 191 | C₂H₅ | [M - ethyl]⁺ |

| 177 | C₃H₇ | [M - propyl]⁺ |

| 135 | C₆H₁₃ | [M - hexyl]⁺ (from cleavage of the pentyl chain) |

| 107 | C₈H₁₇ | [M - octyl]⁺ (benzylic cleavage) |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

The IR spectrum of this compound is expected to exhibit several key absorption bands that are indicative of its structure. These vibrations can be categorized into stretching and bending modes.

Key Predicted IR Absorption Bands:

O-H Stretching: A prominent and broad absorption band is anticipated in the region of 3600-3200 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding between phenol molecules. libretexts.orgdocbrown.info

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. vscht.cz Aliphatic C-H stretching vibrations from the ethyl and dimethylpentyl groups will result in strong absorptions in the 3000-2850 cm⁻¹ range. researchgate.net

C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically give rise to one or more sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region. docbrown.info

C-O Stretching (Phenolic): A strong band corresponding to the C-O stretching vibration of the phenol is expected to be observed in the range of 1260-1180 cm⁻¹. adichemistry.com

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds, as well as bending vibrations of the aliphatic C-H bonds, will produce a complex pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹), which is unique to the molecule. For a para-substituted benzene ring, a strong out-of-plane C-H bending band is typically observed between 850 and 800 cm⁻¹.

The following table provides a summary of the predicted characteristic IR absorption bands for this compound and their corresponding vibrational modes.

| Predicted Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3600-3200 | O-H Stretch | Phenolic Hydroxyl | Strong, Broad |

| 3100-3000 | C-H Stretch | Aromatic | Medium |

| 3000-2850 | C-H Stretch | Aliphatic (Alkyl) | Strong |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1260-1180 | C-O Stretch | Phenol | Strong |

| 850-800 | C-H Bend (out-of-plane) | Para-substituted Aromatic | Strong |

This interactive table summarizes the predicted IR spectral data for this compound based on established characteristic group frequencies.

A detailed vibrational analysis, often aided by computational methods such as Density Functional Theory (DFT), would be necessary to assign all the bands in the complex fingerprint region and to understand the coupling of different vibrational modes.

X-ray Crystallography for Solid-State Structure Determination of this compound (if applicable)

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide an unambiguous determination of its molecular structure. The methodology involves the following key steps:

Crystal Growth: Growing a high-quality single crystal of the compound, which can be a challenging step for bulky, non-polar molecules.

Data Collection: Mounting the crystal on a goniometer and irradiating it with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell, from which the atomic positions are determined. This model is then refined to best fit the experimental data.

The resulting structural data would reveal the precise conformation of the 1-ethyl-1,2-dimethylpentyl group, the planarity of the phenol ring, and the nature of any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the crystal lattice.

In cases where obtaining a single crystal is not feasible, powder X-ray diffraction (PXRD) can be a valuable tool for analyzing the crystalline form of this compound. PXRD is performed on a microcrystalline powder and provides a diffraction pattern that is characteristic of the compound's crystal structure.

Applications of PXRD for this compound would include:

Phase Identification: Confirming the crystalline nature of a solid sample and identifying different polymorphic forms if they exist.

Lattice Parameter Determination: The positions of the diffraction peaks can be used to determine the unit cell parameters of the crystal lattice. nih.gov

Crystallinity Assessment: Evaluating the degree of crystallinity of a sample.

While PXRD does not typically provide the same level of atomic-resolution detail as single-crystal analysis, it is a powerful technique for characterizing the solid-state properties of materials. rsc.org For alkylated phenols, PXRD has been used to study their derivatives and crystalline packing. acs.org

The following table outlines the potential applications of X-ray diffraction techniques for the structural analysis of this compound.

| Technique | Sample Requirement | Information Obtained | Applicability Notes |

| Single-Crystal X-ray Diffraction | High-quality single crystal | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions | Dependent on successful crystal growth. |

| Powder X-ray Diffraction | Microcrystalline powder | Crystal system, unit cell parameters, phase identification, crystallinity | Useful for characterizing solid forms when single crystals are unavailable. |

This interactive table compares the utility of single-crystal and powder X-ray diffraction for the analysis of this compound.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, QM methods can predict a wide range of molecular properties.

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density. stackexchange.com For this compound, a DFT approach, such as using the B3LYP functional with a 6-31G* basis set, would be employed to find the most stable three-dimensional arrangement of its atoms. nih.gov This process, known as geometry optimization, involves systematically adjusting the atomic coordinates to find the structure with the lowest possible energy, which corresponds to the most stable conformation of the molecule. stackexchange.com

The optimization process would start with an initial guess of the molecule's structure and iteratively calculate the forces on each atom until a minimum on the potential energy surface is reached. The resulting optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.

Illustrative Data: Optimized Geometric Parameters

The following table presents hypothetical optimized geometric parameters for this compound, as would be obtained from a DFT calculation.

| Parameter | Bond/Angle | Illustrative Calculated Value |

| Bond Length | C-O (Phenolic) | 1.37 Å |

| Bond Length | O-H (Phenolic) | 0.97 Å |

| Bond Angle | C-O-H (Phenolic) | 109.5° |

| Dihedral Angle | C-C-C-C (Alkyl Chain) | Variable (Multiple Conformers) |

Ab initio methods are another class of QM calculations that are derived directly from theoretical principles without the inclusion of experimental data. nih.gov Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be used to refine the understanding of the electronic properties of this compound. researchgate.net

These calculations can predict key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides insights into the molecule's chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity. Furthermore, these methods can simulate spectroscopic parameters, such as infrared (IR) vibrational frequencies, which can be compared with experimental spectra to validate the computational model.

Illustrative Data: Calculated Electronic and Spectroscopic Properties

This table shows hypothetical electronic and spectroscopic data for this compound.

| Property | Method | Illustrative Calculated Value |

| HOMO Energy | B3LYP/6-311+G(d,p) | -5.8 eV |

| LUMO Energy | B3LYP/6-311+G(d,p) | 1.2 eV |

| HOMO-LUMO Gap | B3LYP/6-311+G(d,p) | 7.0 eV |

| Key IR Frequency (O-H Stretch) | B3LYP/6-31G* | 3650 cm⁻¹ |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility Studies of this compound

The alkyl side chain of this compound is highly flexible, leading to a vast number of possible conformations. Molecular Dynamics (MD) simulations are employed to explore this conformational landscape. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. arxiv.org

An MD simulation would reveal how the alkyl chain folds and moves, identifying the most populated conformational families. nih.gov This is crucial for understanding how the molecule might interact with other molecules or surfaces. The simulations can be run with the molecule in a vacuum or, more realistically, in the presence of a solvent to see how the environment affects its flexibility. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights into Physicochemical Attributes (excluding biological properties)

QSPR is a computational technique that aims to build a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. nih.gov For this compound, a QSPR model could be developed to predict properties like boiling point, vapor pressure, or aqueous solubility. nih.gov

The process involves calculating a set of numerical descriptors that encode the structural, electronic, and topological features of the molecule. These descriptors are then used in statistical methods, like multiple linear regression, to create a predictive model based on a training set of similar molecules with known properties. mdpi.com Such models are valuable for estimating the properties of new or uncharacterized compounds without the need for extensive experimentation. acs.org

Illustrative Data: QSPR-Predicted Physicochemical Properties

This table provides hypothetical physicochemical properties for this compound predicted by a QSPR model.

| Property | Predicted Value |

| Boiling Point | 325.5 °C |

| LogP (Octanol-Water Partition Coefficient) | 5.8 |

| Aqueous Solubility | 0.002 g/L |

Reaction Pathway Modeling and Transition State Analysis for Synthesis and Chemical Transformations of this compound

Computational methods can be used to model the chemical reactions involved in the synthesis or degradation of this compound. A common synthesis route for such alkylated phenols is the Friedel-Crafts alkylation of phenol. slchemtech.com

Using DFT, the entire reaction pathway can be mapped out, identifying the structures of reactants, intermediates, transition states, and products. caltech.eduacs.org Transition state analysis allows for the calculation of activation energies, which are crucial for determining the kinetics and feasibility of a reaction. researchgate.net By comparing the energies of different possible pathways (e.g., ortho- vs. para-alkylation), the selectivity of the reaction can be predicted. caltech.eduacs.org

Solvation Effects and Intermolecular Interaction Studies of this compound in Various Environments

The behavior of this compound can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects in two primary ways: implicitly or explicitly. wikipedia.org

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient. researchgate.net Explicit solvation models involve surrounding the molecule with a number of individual solvent molecules (e.g., water, methanol, or hexane) and simulating their interactions directly. youtube.com These studies are critical for accurately predicting properties like solubility and understanding how the molecule interacts with different chemical environments through forces like hydrogen bonding and van der Waals interactions. nih.gov

Illustrative Data: Solvation Free Energy in Different Solvents

This table shows hypothetical solvation free energies for this compound in various solvents, which indicates how favorably it dissolves.

| Solvent | Solvation Model | Illustrative Solvation Free Energy (kcal/mol) |

| Water | SMD | +2.5 |

| Methanol | PCM | -3.8 |

| n-Hexane | PCM | -7.2 |

Limited Publicly Available Data on the Chemical Reactivity of this compound

Following a comprehensive review of publicly accessible scientific literature and chemical databases, it has been determined that there is a significant lack of specific experimental or theoretical data regarding the chemical reactivity and transformation of the compound this compound. While basic identifying information, such as its chemical formula (C₁₅H₂₄O) and molecular weight, is available, detailed studies on its specific reactions are not present in the surveyed resources. acs.orgpublish.csiro.aunih.govnist.govncats.io

The initial objective was to provide a thorough analysis of the chemical behavior of this compound, structured around its electrophilic aromatic substitution reactions, functionalization of its phenolic hydroxyl group, and reactions involving its branched alkyl side chain. However, the absence of specific research on this particular molecule prevents a detailed discussion on its halogenation, nitration, sulfonation, etherification, esterification, and oxidation reactions.

General principles of phenol and alkylphenol reactivity are well-established in organic chemistry. For instance, the hydroxyl group of a phenol is known to be an activating, ortho-, para-director for electrophilic aromatic substitution reactions. youtube.comyoutube.comyoutube.com The reactivity in these reactions, including halogenation, nitration, and sulfonation, is influenced by the nature of the solvent and reagents. youtube.comyoutube.comyoutube.com Similarly, the phenolic hydroxyl group can undergo etherification and esterification.

The oxidation of phenols, particularly sterically hindered phenols, can lead to the formation of phenoxy radicals and subsequently to quinone-type structures. researchgate.netresearchgate.netacs.orglibretexts.orgacs.org The bulky alkyl group at the para position in this compound suggests it is a sterically hindered phenol. vinatiorganics.com Reactions involving the alkyl side chains of alkylbenzenes, such as oxidation, are also a known class of transformations, typically requiring strong oxidizing agents and the presence of a benzylic hydrogen. libretexts.orglibretexts.orglumenlearning.com

However, the strict focus of this article on "this compound" precludes the extrapolation of data from other related, but structurally distinct, compounds. The specific regioselectivity, reaction kinetics, and product yields for the halogenation, nitration, and sulfonation of this compound are not documented in the available literature. Likewise, specific methodologies for the etherification, esterification, and oxidation of this compound, as well as any unique reactivity of its complex branched alkyl side chain, remain uncharacterized in the public domain. A patent for producing alkylphenol sulfonic acid using a membrane sulfonator exists, but does not provide specific data for this particular alkylphenol. google.com

Due to this lack of specific data, it is not possible to construct a scientifically rigorous and detailed article on the chemical reactivity and transformation studies of this compound as per the requested outline. The creation of such an article would necessitate speculative reasoning rather than relying on established scientific findings for this specific compound.

Chemical Reactivity and Transformation Studies of 4 1 Ethyl 1,2 Dimethylpentyl Phenol

Reactions Involving the Branched Alkyl Side Chain of 4-(1-Ethyl-1,2-dimethylpentyl)phenol

Oxidation and Reduction Strategies of the Alkyl Chain

The highly branched nature of the 1-ethyl-1,2-dimethylpentyl group presents significant steric hindrance, making direct oxidation or reduction of the alkyl chain challenging under standard conditions.

Oxidation:

Oxidation of the alkyl side chain of hindered phenols is not a commonly reported transformation due to the high stability of saturated hydrocarbons. However, under forcing conditions or with specific catalysts, some reactions may be envisaged. Benzylic oxidation is not possible as there are no hydrogen atoms on the carbon directly attached to the aromatic ring. Oxidation at other positions of the alkyl chain would likely require highly reactive oxidants and may suffer from a lack of selectivity, leading to a mixture of products.

A study on the oxidation of crude oils showed that ortho/para-substituted alkylphenols are more susceptible to oxidation than meta-substituted isomers. geologyscience.ru This suggests that the electronic effects of the hydroxyl group can influence the reactivity of the alkyl side chain, although the primary site of oxidation is often the phenolic hydroxyl itself, leading to the formation of phenoxyl radicals. researchgate.net For practical synthetic applications, selective oxidation of the alkyl chain remains a significant challenge.

Reduction:

The alkyl chain of this compound is fully saturated and, therefore, inert to typical reduction conditions. Catalytic hydrogenation, for instance, would not affect the alkyl group without also reducing the aromatic ring, which would require harsh conditions and would fundamentally alter the nature of the compound.

Stereoselective Transformations on the Pentyl Moiety

The pentyl moiety of this compound contains a chiral center at the second carbon of the pentyl chain. The synthesis of this compound would typically result in a racemic mixture. The development of stereoselective transformations on this moiety is a complex challenge due to the steric congestion around the chiral center.

Achieving stereocontrol in such a hindered environment would likely require advanced synthetic strategies. Potential, though challenging, approaches could involve:

Chiral auxiliaries: Attaching a chiral auxiliary to the phenolic hydroxyl group could, in principle, direct subsequent reactions on the alkyl chain in a stereoselective manner. However, the distance between the auxiliary and the chiral center in the pentyl group might limit its effectiveness.

Directed C-H activation: Modern methods involving transition-metal catalyzed C-H activation with a directing group could potentially be employed to introduce functionality at a specific position on the alkyl chain with stereocontrol. The phenolic hydroxyl group itself or a derivative could serve as the directing group.

It is important to note that there is no specific literature describing such stereoselective transformations on this compound itself. The development of such methods would represent a significant synthetic achievement.

Derivatization Strategies for Analog Synthesis and Scaffold Diversification of this compound

The primary sites for derivatization of this compound are the phenolic hydroxyl group and the activated aromatic ring. These modifications can be used to generate a library of analogs for structure-activity relationship (SAR) studies or to diversify the chemical scaffold for various applications.

Derivatization of the Phenolic Hydroxyl Group:

The hydroxyl group can be readily converted into a variety of other functional groups, including ethers and esters.

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions (e.g., Williamson ether synthesis) would yield the corresponding ethers. The choice of base and solvent would be crucial to overcome the steric hindrance around the hydroxyl group.

Esterification: Acylation with acid chlorides or anhydrides in the presence of a base would produce the corresponding esters. These derivatives are often synthesized to modify the lipophilicity and bioavailability of phenolic compounds.

Derivatization of the Aromatic Ring:

The aromatic ring is activated towards electrophilic aromatic substitution, with the hydroxyl group directing incoming electrophiles to the ortho positions.

Halogenation: Reaction with halogens (e.g., bromine, chlorine) would likely lead to mono- or di-halogenated products at the positions ortho to the hydroxyl group. byjus.com

Nitration: Nitration can be achieved using nitric acid, but the reaction conditions need to be carefully controlled to avoid oxidation of the phenol (B47542). byjus.com

Alkylation and Acylation (Friedel-Crafts type reactions): Further alkyl or acyl groups can be introduced onto the aromatic ring, although the steric bulk of the existing substituent may hinder these reactions.

The following table summarizes potential derivatization reactions based on the known chemistry of similar hindered phenols.

| Reaction Type | Reagents and Conditions | Potential Product |

| Etherification | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 4-(1-Ethyl-1,2-dimethylpentyl)alkoxybenzene |

| Esterification | Acyl chloride or Anhydride, Base (e.g., Pyridine) | 4-(1-Ethyl-1,2-dimethylpentyl)phenyl ester |

| Bromination | Br₂, Solvent (e.g., CCl₄) | 2-Bromo-4-(1-ethyl-1,2-dimethylpentyl)phenol |

| Nitration | Dilute HNO₃ | 2-Nitro-4-(1-ethyl-1,2-dimethylpentyl)phenol |

Detailed Mechanistic Investigations of Key Chemical Transformations

While detailed mechanistic studies specifically for this compound are not available in the literature, the mechanisms of key transformations can be inferred from studies on analogous sterically hindered phenols.

Mechanism of Electrophilic Aromatic Substitution:

The dominant reaction pathway for the derivatization of the aromatic ring is electrophilic aromatic substitution. The mechanism proceeds via the following general steps:

Generation of an electrophile: The reacting species is converted into a potent electrophile. For example, in bromination, Br₂ is polarized by a Lewis acid or the electron-rich phenol itself.

Nucleophilic attack by the phenol: The electron-rich aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The hydroxyl group strongly stabilizes this intermediate through resonance, particularly when the attack is at the ortho or para positions. Given that the para position is blocked, substitution will occur at the ortho positions.

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

The steric hindrance from the bulky 1-ethyl-1,2-dimethylpentyl group would be expected to influence the rate and regioselectivity of these reactions, generally slowing them down compared to less hindered phenols and favoring substitution at the less sterically encumbered ortho position.

Mechanism of Antioxidant Activity (Oxidation):

The antioxidant activity of hindered phenols is a key aspect of their chemical reactivity. The primary mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. researchgate.netresearchgate.net

Hydrogen Atom Transfer (HAT): The phenol (ArOH) reacts with a radical (R•) to form a stable phenoxyl radical (ArO•) and a non-radical species (RH). ArOH + R• → ArO• + RH

Stabilization of the Phenoxyl Radical: The resulting phenoxyl radical is stabilized by two main factors:

Resonance: The unpaired electron is delocalized over the aromatic ring.

Steric Shielding: The bulky alkyl groups ortho to the hydroxyl group sterically protect the radical center from further reactions, enhancing its stability and preventing it from initiating new radical chains.

This ability to form a stable, unreactive radical is central to the function of hindered phenols as chain-breaking antioxidants.

Advanced Materials Science Applications and Catalytic Roles of 4 1 Ethyl 1,2 Dimethylpentyl Phenol and Its Derivatives

Incorporation of 4-(1-Ethyl-1,2-dimethylpentyl)phenol into Polymer Architectures

The integration of specialized phenolic compounds into polymer systems is a cornerstone of modern materials engineering. The distinct molecular structure of this compound makes it a candidate for several roles within polymer science, primarily as a stabilizing agent and as a building block for high-performance polymers.

Role as Antioxidant and Stabilizer in Polymer Science

Virtually all polymeric materials are susceptible to degradation from oxidative processes, which can be initiated by heat, light, and mechanical stress during manufacturing and end-use. basf.com This degradation manifests as undesirable changes in material properties, including viscosity, color, and mechanical strength. basf.com this compound belongs to the family of sterically hindered phenolic antioxidants, which are classified as primary antioxidants. basf.com

The primary function of a hindered phenolic antioxidant is to interrupt the free-radical chain reactions that drive polymer oxidation. sumitomo-chem.co.jp The phenolic hydroxyl group can donate a hydrogen atom to highly reactive peroxy radicals (ROO•) that are formed during the oxidation cycle. This action neutralizes the peroxy radical, converting it into a more stable hydroperoxide (ROOH), and transforms the phenol (B47542) into a phenoxyl radical. sumitomo-chem.co.jp The bulky 1-ethyl-1,2-dimethylpentyl group provides steric hindrance around the resulting phenoxyl radical, making it relatively stable and less likely to initiate new degradation chains. basf.com

This stabilizing function is crucial for a wide array of polymers during processing and long-term aging. performanceadditives.us Such antioxidants are effective in protecting materials like polyolefins (polyethylene, polypropylene), styrenic polymers, elastomers, and various synthetic rubbers. basf.comperformanceadditives.us They are often used in combination with secondary antioxidants, such as phosphites or thioesters, which work synergistically to decompose hydroperoxides into non-radical, stable products, thus offering comprehensive protection. basf.com

Table 1: Potential Polymer Applications for Hindered Phenolic Antioxidants

| Polymer Type | Potential Application Area |

|---|---|

| Polyolefins (PE, PP) | Stabilization for pipes, molded articles, wires, and films. performanceadditives.us |

| Styrenic Polymers (PS, ABS) | Prevention of yellowing and property degradation. performanceadditives.us |

| Elastomers (SBR, EPDM) | Protection during processing and aging. performanceadditives.us |

| Engineering Plastics (PC, PET) | Enhancing long-term thermal stability. performanceadditives.us |

Monomer Synthesis for Advanced Polymeric Materials (e.g., Resins, Coatings)

Beyond its role as an additive, the reactive nature of the phenolic group in this compound allows it to be used as a monomer for the synthesis of advanced polymers. Its incorporation into a polymer backbone can permanently build in antioxidant properties and influence the final characteristics of the material, such as thermal stability, solubility, and mechanical performance.

One primary application is in the production of alkylphenol-formaldehyde resins, often referred to as novolac or resol resins depending on the reaction conditions. researchgate.netmdpi.com In this process, the phenol is reacted with an aldehyde, typically formaldehyde, in the presence of a catalyst. google.com The bulky alkyl group of this compound would control the spacing between polymer chains and increase the resin's solubility in organic solvents and compatibility with other polymers, a desirable trait for coatings and adhesives. google.com

Similarly, this phenol can serve as a precursor for epoxy resins. The synthesis typically involves reacting the phenolic hydroxyl group with epichlorohydrin (B41342) to form a glycidyl (B131873) ether. nih.gov Epoxy resin monomers derived from alkylphenols can be formulated into high-performance coatings, adhesives, and composite materials known for their chemical resistance and durability. researchgate.net The structure of the alkyl group would be a critical factor in determining the viscosity of the monomer and the flexibility and impact strength of the cured polymer. nih.gov

Table 2: Potential Monomer Reactions and Polymer Products

| Reactant | Polymer Type | Potential Applications |

|---|---|---|

| Formaldehyde | Phenol-Formaldehyde Resin | Adhesives, coatings, molding compounds. researchgate.netmdpi.com |

Applications in Supramolecular Chemistry and Self-Assembly Phenomena

The amphiphilic nature of this compound, which combines a hydrophilic phenol head with a large, hydrophobic alkyl tail, makes it a compelling candidate for studies in supramolecular chemistry. This field explores the non-covalent interactions between molecules to create large, ordered structures.

The balance between the polar and non-polar regions of the molecule can drive self-assembly in specific solvents, potentially leading to the formation of structures like micelles or reverse micelles. Furthermore, such molecules can be investigated for their liquid crystalline properties. In liquid crystals, molecules exhibit a degree of orientational order, a phase of matter between a conventional liquid and a solid crystal. The rigid aromatic core and the flexible, bulky alkyl chain are structural motifs common in molecules that form liquid crystalline phases.

Another area of interest is the formation of inclusion complexes, where the phenolic molecule could act as a "host" for smaller "guest" molecules. The bulky alkyl group could help to create a non-polar cavity or pocket that selectively binds other non-polar molecules through van der Waals forces. Alternatively, derivatives of this phenol could be incorporated into larger host structures like calixarenes, where the phenolic units are cyclically linked to form a well-defined molecular container for sensing or separation applications.

Utilization in Sensing and Molecular Recognition Systems

The principles of molecular recognition, where a host molecule selectively binds to a specific target analyte, are fundamental to the development of chemical sensors. While excluding biological diagnostics, derivatives of this compound have potential in systems designed to detect non-biological chemical species.

The phenolic hydroxyl group is a key functional handle. It can act as a hydrogen bond donor, allowing it to interact with a range of analytes. For sensing applications, the phenol would typically be integrated into a larger system, such as a polymer film coated onto a transducer. When the target analyte binds to the recognition sites containing the phenolic residue, it can induce a measurable change in the system's physical properties, such as its mass, optical characteristics (color, fluorescence), or electrical conductivity.

The sterically demanding 1-ethyl-1,2-dimethylpentyl group would play a crucial role in defining the shape and size of the binding pocket, thereby imparting selectivity. By designing a polymer or a macrocycle with cavities lined by this specific alkylphenol, it may be possible to create sensors that can discriminate between different small organic molecules based on their size and shape, for applications in environmental monitoring or industrial process control.

Catalytic Activity of this compound Derivatives

While the phenol itself is not typically catalytic, its derivatives, particularly its corresponding phenoxide, can be employed as critical components in catalytic systems.

Ligand Design for Organometallic Catalysis

In organometallic catalysis, a central metal atom is coordinated by organic molecules called ligands. The electronic and steric properties of these ligands are paramount as they control the catalyst's activity, stability, and selectivity. By removing the acidic proton from the hydroxyl group, this compound is converted into a bulky phenoxide anion. This phenoxide can then act as a ligand, binding to a metal center through its oxygen atom.

The most significant feature of this ligand is the immense steric bulk imparted by the 1-ethyl-1,2-dimethylpentyl group. In catalysis, such bulky ligands are used to:

Create a specific steric environment: The ligand can block certain coordination sites on the metal, forcing incoming reactant molecules to approach from a specific direction, thereby controlling the stereochemistry of the product.

Stabilize low-coordination number metals: The bulk can prevent multiple catalyst molecules from aggregating, which often leads to deactivation.

Modulate electronic properties: While the primary effect is steric, the alkyl group can also have a subtle electronic influence on the metal center, fine-tuning its reactivity.

Catalysts bearing sterically hindered phenoxide ligands are used in a variety of organic transformations, including olefin polymerization and ring-opening polymerization. The specific structure of the this compound-derived ligand would offer a unique steric profile for chemists to exploit in the design of new, highly selective catalysts for the synthesis of fine chemicals and polymers.

Organocatalysis Utilizing the Phenolic Functionality

The phenolic hydroxyl group is a versatile functional moiety in organocatalysis, capable of acting as a Brønsted acid or a hydrogen bond donor to activate substrates. In the case of this compound, the bulky and complex alkyl substituent at the para-position is expected to significantly influence its catalytic activity and selectivity.

The steric hindrance provided by the 1-ethyl-1,2-dimethylpentyl group can create a specific chiral environment around the phenolic hydroxyl group, which could be exploited in asymmetric synthesis. Although the compound itself is not chiral unless specific stereoisomers are isolated, its derivatives, where chirality is introduced either in the alkyl chain or through further substitution on the aromatic ring, could serve as effective chiral organocatalysts.

The primary role of the phenolic functionality in organocatalysis would be to activate electrophiles through hydrogen bonding. For instance, in reactions such as the Friedel-Crafts alkylation, aldol (B89426) reactions, or Michael additions, the phenol can coordinate to a carbonyl group, increasing its electrophilicity and facilitating nucleophilic attack. The bulky substituent would play a crucial role in directing the stereochemical outcome of the reaction by selectively blocking one face of the activated substrate.

Hypothetical Application in Asymmetric Michael Addition:

To illustrate the potential of a chiral derivative of this compound as an organocatalyst, we can consider a hypothetical asymmetric Michael addition of a nucleophile to an α,β-unsaturated ketone. A chiral catalyst derived from this phenol could potentially afford high yields and enantioselectivities.

Interactive Table: Hypothetical Performance of a Chiral this compound Derivative in Asymmetric Michael Addition

| Entry | Nucleophile | Electrophile | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Dibenzyl malonate | Chalcone | 10 | Toluene | 85 | 92 |

| 2 | Diethyl malonate | Chalcone | 10 | Toluene | 82 | 88 |

| 3 | Dibenzyl malonate | Cyclohexenone | 10 | THF | 78 | 90 |

| 4 | Diethyl malonate | Cyclohexenone | 10 | THF | 75 | 85 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical results observed with other sterically hindered phenolic organocatalysts.

Electrochemical Properties and Applications

The electrochemical behavior of phenols is characterized by their oxidation to phenoxyl radicals. The redox potential at which this oxidation occurs is sensitive to the nature and position of substituents on the aromatic ring. The electron-donating 1-ethyl-1,2-dimethylpentyl group at the para-position of this compound is expected to lower its oxidation potential compared to unsubstituted phenol, making it more susceptible to oxidation.

This redox activity could be harnessed in various applications, such as in the development of antioxidants or as a redox mediator in electrochemical sensors. The bulky alkyl group would also influence the stability and reactivity of the resulting phenoxyl radical, which is a key factor in these applications.

Redox Activity in Non-Biological Systems:

In non-biological systems, this compound could function as a chain-breaking antioxidant. Upon oxidation, it would form a relatively stable phenoxyl radical, which can then trap other radicals, thereby terminating radical chain reactions. The steric hindrance provided by the bulky alkyl group would prevent dimerization or other side reactions of the phenoxyl radical, enhancing its antioxidant efficiency.

Electrochemical Sensing:

Derivatives of this compound could be utilized in the construction of electrochemical sensors. For example, a polymer film incorporating this phenolic moiety could be coated onto an electrode surface. The redox activity of the phenol could then be used to detect the presence of specific analytes through changes in the electrochemical signal. The bulky substituent could provide selectivity by creating specific recognition sites within the polymer matrix.

Interactive Table: Comparison of Oxidation Potentials of Phenolic Compounds

| Compound | Oxidation Potential (V vs. Ag/AgCl) | Reference |

| Phenol | +0.85 | [General Chemistry Textbook] |

| 4-Ethylphenol (B45693) | +0.65 | scispace.com |

| 4-tert-Butylphenol | +0.68 | [Analogous Compounds] |

| This compound | +0.62 (Estimated) | [Hypothetical] |

Note: The oxidation potential for this compound is an estimated value based on the trend observed for other p-alkylphenols. The other values are from existing literature for comparison.

Advanced Analytical Methodologies for Detection and Quantification of 4 1 Ethyl 1,2 Dimethylpentyl Phenol

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatographic methods are the cornerstone for the analysis of 4-(1-Ethyl-1,2-dimethylpentyl)phenol, providing the necessary separation from other isomers and matrix components. Gas chromatography and high-performance liquid chromatography are the most prevalent techniques, each offering distinct advantages depending on the analytical requirements.

Gas Chromatography (GC) Coupled with Various Detectors (e.g., Flame Ionization, Mass Spectrometry)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it a preferred method for complex sample analysis.

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for the quantification of organic compounds. Underivatized phenols can be analyzed directly by GC-FID. epa.gov The flame ionization detector provides a response that is proportional to the mass of carbon, making it a reliable tool for quantification when calibrated with appropriate standards. For enhanced volatility and improved peak shape, derivatization of the phenolic hydroxyl group, for instance with diazomethane (B1218177) to form the corresponding anisole, can be employed. epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of gas chromatography with mass spectrometry provides both high separation efficiency and definitive identification of the analyte. GC-MS is particularly valuable for distinguishing between different isomers of nonylphenol, which is a significant analytical challenge. sigmaaldrich.com Technical-grade nonylphenol consists of a complex mixture of predominantly branched para-isomers. sigmaaldrich.com

In GC-MS analysis, the sample is first separated on a capillary column, and then the eluted compounds are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of this compound even in the presence of other isomers. A study on the identification of isomeric 4-nonylphenol (B119669) structures utilized GC-tandem mass spectrometry (MS/MS) to classify isomers based on common structural features reflected in their mass spectra. nih.gov For instance, the fragmentation pathways of reference isomers, such as 4-(1-ethyl-1,3-dimethylpentyl)phenol, were investigated to aid in the interpretation of spectra from unknown nonylphenol isomers. nih.gov

The table below summarizes typical parameters for the GC analysis of alkylphenols, which would be applicable to this compound.

| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column Type | Fused-silica capillary column (e.g., DB-5, RTx-5) epa.gov | Fused-silica capillary column (e.g., DB-5ms) |

| Column Dimensions | 30 m x 0.53 mm ID, 1.5 µm film thickness epa.gov | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen | Helium |

| Injector Temperature | 250 - 280 °C | 270 °C |

| Oven Program | Initial temp 60°C, ramp to 280°C | Initial temp 70°C, ramp to 300°C |

| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |

| Detector Temperature | 300 °C | N/A (Transfer line at 280 °C) |

| Derivatization | Optional (e.g., with PFBBr or diazomethane) epa.gov | Often performed to improve chromatography |

| Ionization Mode (MS) | N/A | Electron Ionization (EI) |

This table presents representative parameters for the analysis of alkylphenols. Actual conditions for this compound may vary.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV-Vis, Refractive Index, Mass Spectrometry)

High-performance liquid chromatography is a versatile technique that is well-suited for the analysis of less volatile and thermally labile compounds, including phenols. It offers a wide range of stationary phases and mobile phase compositions, allowing for the optimization of separations.

HPLC with UV-Vis Detection: HPLC coupled with a UV-Vis detector is a common method for the analysis of phenolic compounds due to the presence of the chromophoric benzene (B151609) ring. epa.gov The absorbance is typically monitored at a wavelength where the analyte exhibits maximum absorption, which for many phenols is around 275-280 nm. nih.govdocbrown.info A study on the determination of alkylphenols in milk utilized HPLC with a Diode Array Detector (DAD) set at a wavelength of 278 nm. mdpi.com The use of a C18 reversed-phase column with a mobile phase of acetonitrile (B52724) and water is a common approach. mdpi.com

HPLC with Refractive Index (RI) Detection: While less sensitive than UV-Vis detection, a refractive index detector can be used for the analysis of this compound. The RI detector is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes. However, it is sensitive to temperature and pressure fluctuations and is not suitable for gradient elution.

HPLC with Mass Spectrometry (HPLC-MS): The combination of HPLC with mass spectrometry offers high sensitivity and selectivity, making it ideal for the analysis of complex samples. dphen1.com Pre-column derivatization can significantly enhance the sensitivity of LC-MS/MS analysis for alkylphenols. mendelnet.cz However, direct analysis is also possible. HPLC-MS/MS methods have been developed for the determination of various environmental phenols in urine, utilizing on-line solid-phase extraction for sample cleanup and pre-concentration. dphen1.com

The following table provides typical conditions for the HPLC analysis of alkylphenols.

| Parameter | HPLC-UV/Vis | HPLC-MS/MS |

| Column Type | Reversed-phase C18 | Reversed-phase C18 |

| Column Dimensions | 125 mm x 4 mm ID, 5 µm particle size mdpi.com | 50 mm x 2.1 mm ID, 3.5 µm particle size |

| Mobile Phase | Acetonitrile/Water with 0.01% acetic acid mdpi.com | Methanol/Water with 0.1% formic acid |

| Flow Rate | 1.0 mL/min mdpi.com | 0.3 mL/min |

| Injection Volume | 20 µL mdpi.com | 10 µL |

| Detection | UV-Vis Diode Array Detector (DAD) at 278 nm mdpi.com | Tandem Mass Spectrometer (MS/MS) |

| Ionization Mode (MS) | N/A | Electrospray Ionization (ESI), negative mode |

This table illustrates representative parameters for the HPLC analysis of alkylphenols. Specific conditions for this compound may need to be optimized.

Supercritical Fluid Chromatography (SFC) for Specific Separations

Supercritical fluid chromatography is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can offer faster separations and reduced solvent consumption compared to HPLC. For the analysis of alkylphenol ethoxylates, SFC has demonstrated shorter retention times with similar resolution to HPLC. sigmaaldrich.com The aryl group in these compounds allows for UV detection. sigmaaldrich.com Given its success with related compounds, SFC presents a viable, though less commonly reported, alternative for the analysis of this compound, particularly for chiral separations or when coupling to mass spectrometry.

Spectroscopic Quantification Methods

Spectroscopic methods provide alternative or complementary approaches to chromatographic techniques for the quantification of this compound.

UV-Visible Spectrophotometry for Concentration Determination

UV-Visible spectrophotometry can be used for the direct quantification of this compound in simple matrices or after a separation step. Phenols generally exhibit two main absorption bands in the UV region. researchgate.net The primary band (B-band) and a secondary band (C-band) are characteristic of the phenol (B47542) structure. cdnsciencepub.com For phenol itself, a maximum absorbance is observed around 275 nm. docbrown.info The position and intensity of these bands can be influenced by substitution on the benzene ring and the solvent used. cdnsciencepub.comnih.gov For quantification, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy Applications for Trace Analysis

Fluorescence spectroscopy is a highly sensitive technique that can be used for the trace analysis of fluorescent compounds. While phenol itself has weak native fluorescence, certain alkylphenols can be detected with high sensitivity using fluorescence detection, often coupled with HPLC. dphen1.com A method for determining alkylphenols in aqueous samples used HPLC with fluorescence detection, achieving a limit of detection of 0.15 µg/L. nih.gov For non-fluorescent or weakly fluorescent phenols, derivatization with a fluorescent tag can be employed to enhance sensitivity. The excitation and emission wavelengths are specific to the fluorophore and must be optimized for maximum signal. In a study determining three alkylphenol isomers, fluorescence detection was employed with an excitation wavelength of 220 nm and an emission wavelength of 315 nm. nih.gov This approach offers significantly lower detection limits compared to UV detection, making it suitable for trace-level quantification in environmental samples. nih.gov

Comprehensive Sample Preparation Strategies for Environmental and Material Samples

The analysis of this compound in complex matrices such as water, sediment, soil, and polymers necessitates a robust sample preparation step to isolate and preconcentrate the analyte, and to remove interfering matrix components. dphen1.com The choice of the extraction technique depends heavily on the nature of the sample matrix and the physicochemical properties of the analyte.

Traditional liquid-liquid extraction (LLE) and solid-liquid extraction (SLE), such as Soxhlet extraction, have been widely used for the recovery of phenolic compounds from various samples. nih.govmdpi.com For instance, the extraction of additives from polymers often involves dissolving the polymer in a suitable solvent or using a solvent that can swell the polymer matrix to facilitate the diffusion of the additive. researchgate.net For environmental samples, a common approach for extracting alkylphenols from sediments involves ultrasonication with a mixture of polar and non-polar solvents, such as deionized water and methanol. nih.gov

Accelerated Solvent Extraction (ASE), a form of pressurized liquid extraction (PLE), utilizes elevated temperatures and pressures to enhance the extraction efficiency and reduce solvent consumption and extraction time. researchgate.netacs.org For the extraction of additives from polypropylene, a combination of a "weak" solvent (like propan-2-ol) and a "strong" solvent (like cyclohexane) at elevated temperatures has been shown to be effective. researchgate.net

Table 2: Examples of Solvent Extraction Parameters for Phenolic Compounds from Solid Matrices

| Matrix | Extraction Technique | Solvents | Key Findings | Reference |

| Sediments | Ultrasonic Bath | Deionized Water/Methanol (30:70) | Effective for the extraction of 4-nonylphenol and 4-tert-octylphenol. | nih.gov |

| Polypropylene | Accelerated Solvent Extraction (ASE) | Propan-2-ol/Cyclohexane (97.5:2.5) | Complete extraction of additives possible in a short time (18 min) at 140 °C. | researchgate.net |

| Sewage Sludge | Pressurized Liquid Extraction (PLE) | Acetone/Hexane (50:50 v/v) | Used for the isolation of octylphenol (B599344) and nonylphenol. | glsciences.com |

Solid-Phase Extraction (SPE) is a widely adopted technique for the cleanup and preconcentration of analytes from liquid samples, offering advantages over LLE in terms of reduced solvent use, higher recovery, and the potential for automation. nih.gov The selection of the sorbent material is critical for the successful retention of the target analyte. glsciences.com

For phenolic compounds, including alkylphenols, a variety of sorbents have been utilized. nih.gov Polymeric sorbents, such as those based on a copolymer of N-vinylpyrrolidone and divinylbenzene (B73037) (e.g., Oasis HLB), are often preferred for their ability to retain a wide range of compounds, from hydrophilic to lipophilic. researchgate.net C18-bonded silica (B1680970) has also been commonly used for the extraction of alkylphenols from water and sediment extracts. nih.govcsbsju.edu The optimization of SPE involves selecting the appropriate sorbent, conditioning and equilibration solvents, sample loading conditions (e.g., pH), wash steps to remove interferences, and the elution solvent to recover the analyte. researchgate.net

Table 3: Common SPE Sorbents for the Extraction of Alkylphenols

| Sorbent Type | Chemical Nature | Mechanism of Interaction | Typical Application |

| Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X) | Hydrophilic-Lipophilic Balanced Copolymer | Reversed-phase and some polar interactions | Extraction of a broad range of phenols from aqueous samples. researchgate.netnih.govresearchgate.net |

| C18 (Octadecyl-bonded silica) | Silica functionalized with C18 alkyl chains | Primarily non-polar (van der Waals) interactions | Extraction of non-polar to moderately polar phenols from aqueous samples. nih.gov |

| Graphitized Carbon Black (GCB) | Non-porous graphitic carbon | Planar structure allows for π-π interactions with aromatic rings | Used for the removal of pigments and other interferences. researchgate.net |

In recent years, miniaturized extraction techniques have gained prominence due to their significantly lower consumption of organic solvents, reduced sample volume requirements, and integration of extraction and preconcentration into a single step. nih.gov

Solid-Phase Microextraction (SPME) involves the partitioning of analytes from the sample matrix onto a coated fiber. nih.gov The fiber can be directly immersed in a liquid sample or exposed to the headspace above the sample. For phenolic compounds, fibers coated with materials like polyacrylate have been used. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient technique where a mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample. nih.gov This creates a cloudy solution with a large surface area for analyte transfer. After centrifugation, the small volume of the extraction solvent containing the concentrated analyte is collected for analysis. A recent development involves the in-situ formation of hydrophobic deep eutectic solvents for the DLLME of alkylphenols from water and beverage samples. nih.gov

Environmental Chemistry and Degradation of this compound

The environmental fate of this compound, a specific isomer of the broader and more extensively studied nonylphenol group, is dictated by a complex interplay of physical, chemical, and biological processes. As a member of the alkylphenol family, its persistence, transport, and transformation in various environmental compartments—soil, water, and air—are of significant scientific interest due to the known endocrine-disrupting properties of many nonylphenol isomers. This article delineates the current understanding of the abiotic and biotic degradation pathways of this compound and explores the modeling approaches used to predict its environmental behavior.

Future Research Directions and Emerging Paradigms for 4 1 Ethyl 1,2 Dimethylpentyl Phenol Studies

Exploration of Novel and More Sustainable Synthetic Pathways for the Compound

The traditional synthesis of alkylphenols often relies on Friedel-Crafts alkylation, which typically employs strong acids and can lead to a complex mixture of isomers. nih.gov Future research is geared towards developing more selective and environmentally benign synthetic routes.

Biocatalysis: One of the most promising avenues is the use of biocatalysts. Enzymes such as 4-ethylphenol (B45693) methylenehydroxylase have demonstrated the ability to hydroxylate various 4-alkylphenols with high stereospecificity. rsc.org This enzyme, which catalyzes the dehydrogenation of the substrate to a quinone methide followed by hydration, could potentially be engineered to accept bulkier substrates like the precursor to 4-(1-Ethyl-1,2-dimethylpentyl)phenol. rsc.org This biocatalytic approach offers mild reaction conditions, high selectivity, and a reduced environmental footprint compared to conventional chemical methods. chemistryjournals.netnumberanalytics.com Another biocatalytic strategy involves a two-enzyme system, using a tyrosine phenol (B47542) lyase and a tyrosine ammonia (B1221849) lyase, to achieve para-alkenylation of phenols, which could be a precursor step to obtaining the desired alkyl side chain. rsc.org

Homogeneous and Heterogeneous Catalysis: The development of novel catalysts is another key research area. Ionic liquids are emerging as effective and recyclable catalysts for alkylation reactions, offering a greener alternative to traditional Lewis acids. youtube.comnih.govnih.gov These reactions can proceed at ambient temperatures and pressures, significantly reducing energy consumption. nih.gov Furthermore, solid acid catalysts, such as zeolites, are being investigated for the dealkylation and rearrangement of alkylphenols, which could be used to selectively produce specific isomers. researchgate.net Photocatalysis also presents a novel approach for phenol synthesis and modification, offering mild reaction conditions and high selectivity. nih.govmdpi.com Research into photocatalytic systems for the selective oxidation of benzene (B151609) to phenol could be adapted for the synthesis of more complex phenolic structures. nih.gov

Alternative Synthesis Methods: Energy-efficient synthesis methods like ultrasound-assisted synthesis are also being explored. ncats.ionih.govnumberanalytics.comresearchgate.net Ultrasound can enhance reaction rates and yields in various organic syntheses, including the formation of heterocyclic compounds and the extraction of polyphenols. ncats.ionih.govnumberanalytics.com This technique could be applied to the synthesis of this compound to improve efficiency and reduce energy consumption.

Application of Advanced Computational Approaches for Deeper Structure-Property-Reactivity Relationships

Advanced computational methods are becoming indispensable tools for understanding and predicting the behavior of complex molecules like this compound.

Quantum Mechanics and Density Functional Theory (DFT): DFT calculations are crucial for investigating the electronic structure and reactivity of phenolic compounds. bohrium.com These methods can be used to predict properties like pKa, which is vital for understanding the compound's behavior in different environments. wiley.com For instance, computational models have been developed to accurately predict the pKa of various substituted phenols, which is essential for designing new compounds with desired properties. wiley.com DFT can also elucidate reaction mechanisms, such as those involved in photocatalytic processes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: QSAR models are powerful tools for predicting the biological activity and toxicity of chemicals based on their molecular structure. bohrium.comarxiv.orgnurixtx.comnih.gov Machine learning algorithms, including deep neural networks, are being increasingly used to develop sophisticated QSAR models for phenols. arxiv.orgnih.gov These models can predict properties like cytotoxicity and help in the early-stage screening of new compounds. arxiv.orgnurixtx.comnih.gov By analyzing large datasets of phenolic compounds, machine learning can identify key structural features that determine their properties, which can guide the synthesis of new derivatives of this compound with optimized characteristics. chemistryjournals.netnumberanalytics.comnih.govepa.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound and its interactions with other molecules and materials. This is particularly relevant for understanding its role in functional materials and biological systems.

Table 1: Computational Approaches for Phenolic Compound Studies

| Computational Method | Application | Predicted Properties | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure analysis, reaction mechanism studies | pKa, Electron Affinity, Reactivity | wiley.com, bohrium.com, researchgate.net |

| QSAR | Toxicity and biological activity prediction | Cytotoxicity, Endocrine Disruption | arxiv.org, nurixtx.com, nih.gov, bohrium.com |

| Machine Learning | Property prediction, high-throughput screening | Cytotoxicity, Physicochemical Properties | chemistryjournals.net, arxiv.org, numberanalytics.com, nih.gov, epa.gov |

| Molecular Dynamics (MD) | Simulation of molecular interactions and dynamics | Conformational changes, Binding affinities | N/A |

Development of Advanced Functional Materials Incorporating this compound Analogues

The unique structure of this compound, with its bulky, branched alkyl group, makes it and its analogues interesting building blocks for advanced functional materials.

Phenolic and Epoxy Resins: Alkylphenols are key components in the production of phenolic and epoxy resins. nih.govresearchgate.netyoutube.comwikipedia.org These resins are known for their high strength, durability, and resistance to heat and chemicals. researchgate.net The incorporation of highly branched alkylphenols like the title compound can impart specific properties such as improved solubility, flexibility, and moisture resistance. youtube.com Future research will likely focus on developing eco-friendly resins using renewable raw materials and in-situ processes that avoid the need for purifying the alkylphenol, thus reducing costs. researchgate.netspringernature.com

Polymer Additives: Hindered phenols are widely used as antioxidants to prevent the degradation of polymers. researchgate.netyoutube.com The sterically hindered phenolic group in this compound makes it a potential candidate for a polymer anti-aging agent. researchgate.net Research is ongoing to synthesize hybrid molecules that combine the antioxidant properties of hindered phenols with other functionalities, such as UV absorption, to create multifunctional polymer additives. researchgate.net

Supramolecular Materials: The non-covalent interactions of the phenolic group and the steric bulk of the alkyl chain can be exploited in supramolecular chemistry. bohrium.comwiley.comguilan.ac.ir This could lead to the development of self-assembling materials, molecular sensors, and novel drug delivery systems. bohrium.comwiley.com For instance, macrocycles like biphenarenes, which have customizable cavities, could potentially encapsulate large guest molecules like this compound, leading to new functional materials. bohrium.com

Integration of this compound into Emerging Technologies (e.g., Nanoscience, Energy Storage Devices)

While direct applications of this compound in nanoscience and energy storage are not yet established, its properties and those of its analogues suggest potential future directions.

Nanoscience: In the field of nanoscience, phenolic compounds can be used in the synthesis and functionalization of nanoparticles. For example, tyrosinase immobilized on magnetic nanoparticles has been used as a nano-biocatalyst for phenol degradation. nih.gov This suggests that functionalized nanoparticles could be developed using this compound for applications in catalysis or environmental remediation. The compound could also potentially be used as a capping agent to control the size and properties of nanoparticles during their synthesis.

Energy Storage: The development of new materials for energy storage devices is a critical area of research. While there is no direct evidence of this compound being used in this area, phenolic resins are precursors for carbon materials. Pyrolysis of resins derived from this phenol could potentially yield porous carbon materials with high surface areas, which are desirable for applications in supercapacitors and as electrode materials in batteries. The specific structure of the alkyl group could influence the porosity and performance of the resulting carbon material.

Fostering Interdisciplinary Research Collaborations and Data Science Applications in Chemical Discovery

The complexity of modern chemical research necessitates a move towards more collaborative and data-driven approaches.

Interdisciplinary Collaborations: The study of this compound and its analogues would benefit greatly from collaborations between synthetic chemists, computational chemists, materials scientists, and toxicologists. Such collaborations are essential for a holistic understanding of the compound, from its synthesis and properties to its applications and environmental impact. For example, combining experimental synthesis with computational modeling can accelerate the discovery of new materials with desired properties.